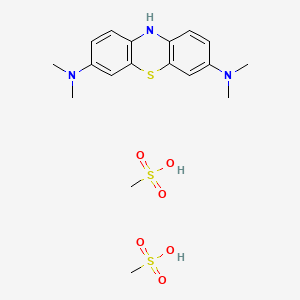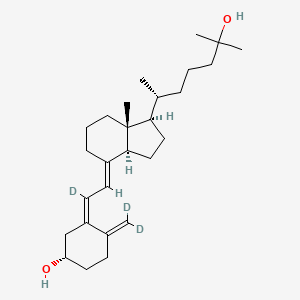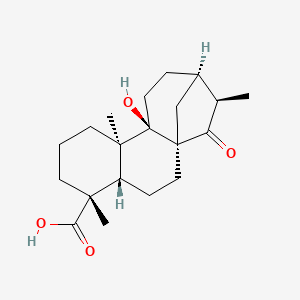
亚甲蓝白化物甲磺酸盐
描述
甲基硫堇甲磺酸盐是一种小分子化合物,主要以其作为tau蛋白聚集抑制剂而闻名。 它已被广泛研究,以了解其在神经退行性疾病,尤其是阿尔茨海默病和额颞叶痴呆中的潜在治疗作用 . 该化合物是亚甲蓝的衍生物,旨在改善药物吸收,生物利用度和耐受性 .
科学研究应用
甲基硫堇甲磺酸盐具有广泛的科学研究应用:
化学: 由于其可逆的氧化还原特性,它被用作氧化还原指示剂。
生物学: 该化合物被研究用于其对细胞过程的影响,包括自噬和线粒体功能.
作用机制
甲基硫堇甲磺酸盐的主要作用机制涉及抑制tau蛋白聚集。tau蛋白与神经纤维缠结的形成有关,神经纤维缠结是阿尔茨海默病的标志。 甲基硫堇甲磺酸盐会干扰tau蛋白的结合,从而阻止其聚集并促进现有聚集体的解聚 . 此作用有助于减轻tau聚集的下游病理后果,例如神经元功能障碍和认知能力下降 .
生化分析
Biochemical Properties
Leucomethylene blue mesylate plays a pivotal role in biochemical reactions, primarily by inhibiting the aggregation of tau proteins. This compound interacts with various biomolecules, including tau proteins, amyloid-β, and enzymes involved in oxidative stress responses. The interaction with tau proteins is particularly significant, as leucomethylene blue mesylate binds to tau and prevents its aggregation, thereby reducing the formation of neurofibrillary tangles . Additionally, it has been shown to interact with reactive oxygen and nitrogen species, acting as a probe for detecting these molecules .
Cellular Effects
Leucomethylene blue mesylate exerts several effects on cellular processes. It has been demonstrated to decrease the expression levels of tau and phosphorylated tau (p-tau) in human SH-SY5Y cells . Furthermore, it reverses the promoting effects of amyloid-β on orexin A and adenosine A1 receptor expression levels, indicating its potential in modulating cell signaling pathways . This compound also influences cellular metabolism by interacting with mitochondrial components, thereby enhancing mitochondrial function and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of leucomethylene blue mesylate involves its binding interactions with tau proteins, which inhibit tau-tau binding and aggregation . This compound also exhibits redox activity, undergoing reversible electron transfer reactions that contribute to its antioxidant properties . Additionally, leucomethylene blue mesylate can modulate gene expression by influencing signaling pathways involved in oxidative stress responses and mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of leucomethylene blue mesylate have been observed to change over time. The compound is relatively stable under controlled conditions, with its stability being influenced by factors such as light and temperature . Long-term studies have shown that leucomethylene blue mesylate can maintain its inhibitory effects on tau aggregation and oxidative stress over extended periods
Dosage Effects in Animal Models
The effects of leucomethylene blue mesylate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tau aggregation and improve cognitive function in transgenic mouse models of Alzheimer’s disease . At higher doses, there may be potential toxic effects, including oxidative stress and mitochondrial dysfunction . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Leucomethylene blue mesylate is involved in several metabolic pathways, including those related to oxidative stress and mitochondrial function. It interacts with enzymes such as monoamine oxidase and nitric oxide synthase, modulating their activity and contributing to its neuroprotective effects . Additionally, leucomethylene blue mesylate can influence metabolic flux and metabolite levels by acting as an alternative electron carrier in the mitochondrial respiratory chain .
Transport and Distribution
Within cells and tissues, leucomethylene blue mesylate is transported and distributed through interactions with various transporters and binding proteins. It has been shown to accumulate in mitochondria, where it exerts its effects on mitochondrial function and oxidative stress . The compound’s distribution is influenced by its chemical properties, including its solubility and redox potential .
Subcellular Localization
Leucomethylene blue mesylate exhibits specific subcellular localization, primarily targeting mitochondria. This localization is facilitated by its chemical structure and redox properties, which allow it to interact with mitochondrial components and modulate their function . Additionally, post-translational modifications and targeting signals may play a role in directing leucomethylene blue mesylate to specific cellular compartments .
准备方法
甲基硫堇甲磺酸盐是通过一系列化学反应合成的,这些反应涉及亚甲蓝的还原。 合成路线通常涉及使用还原剂将亚甲蓝转化为其白化形式,然后添加甲磺酸以形成甲磺酸盐 . 工业生产方法侧重于优化这些反应条件,以确保最终产品的高产率和纯度 .
化学反应分析
甲基硫堇甲磺酸盐会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化回亚甲蓝。
还原: 它可以被还原成其白化形式,这是其合成的关键步骤。
取代: 在特定条件下,甲磺酸酯基团可以被其他官能团取代。
在这些反应中使用的常见试剂包括二硫化钠等还原剂和过氧化氢等氧化剂。 这些反应形成的主要产物是亚甲蓝及其白化形式 .
相似化合物的比较
甲基硫堇甲磺酸盐与其它的tau聚集抑制剂相比是独特的,因为它具有改善的吸收,生物利用度和耐受性。类似的化合物包括:
亚甲蓝: 甲基硫堇甲磺酸盐的母体化合物,历史上用于各种医疗状况.
白化甲基硫堇双(氢甲磺酸盐): 亚甲蓝的另一种具有类似特性的衍生物.
属性
IUPAC Name |
methanesulfonic acid;3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S.2CH4O3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;2*1-5(2,3)4/h5-10,17H,1-4H3;2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCMQFLNOVTUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236208-20-0 | |
| Record name | Hydromethylthionine mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236208200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydromethylthionine mesylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16899 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N, N, Nâ??, Nâ??-tetramethyl-10H-phenothiazine-3, 7-diamine bis(hydrogen mesylate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROMETHYLTHIONINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3248SEF29D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does HMTM exert its effects in the context of Alzheimer's disease?
A1: HMTM acts as a tau aggregation inhibitor. [, ] Tau protein aggregation is a hallmark of AD, leading to the formation of neurofibrillary tangles that disrupt neuronal function. [] By inhibiting tau aggregation, HMTM aims to slow or halt the progression of the disease. Furthermore, research suggests that HMTM may enhance mitochondrial activity, potentially counteracting the mitochondrial dysfunction observed in AD. []
Q2: What are the implications of the interaction between HMTM and cholinesterase inhibitors like rivastigmine?
A3: Studies have shown that chronic administration of rivastigmine, a cholinesterase inhibitor commonly used in AD treatment, can interfere with the beneficial effects of HMTM. [, ] Specifically, rivastigmine was found to partially prevent the HMTM-mediated enhancement of mitochondrial activity and reduce the levels of lactate, an energy substrate, in the brains of AD model mice. [] These findings highlight the importance of further research to understand the potential for drug interactions and optimize treatment strategies for AD patients.
Q3: How does HMTM impact biomarkers relevant to Alzheimer's disease?
A4: Clinical trials have investigated the effect of HMTM on neurofilament light chain (NfL), a blood-based biomarker for neurodegeneration. [] Results from the LUCIDITY trial indicate a significant dose-dependent reduction in plasma NfL concentration in patients treated with HMTM. [] This suggests that HMTM may slow down the neurodegenerative processes underlying AD progression. Measuring plasma NfL levels could potentially serve as a valuable tool for monitoring treatment response and disease progression in individuals with AD.
Q4: Beyond its potential in Alzheimer's, has HMTM shown any other therapeutic promise?
A5: Interestingly, research suggests that HMTM may have anti-hypoxia effects. [] A prospective study found that oral administration of HMTM led to significant increases in blood oxygen saturation (SpO2) in patients with mild hypoxaemia. [] Computational chemistry studies suggest that HMTM achieves this by interacting with heme iron, potentially facilitating oxygen binding and transport. [] These findings warrant further investigation into the therapeutic potential of HMTM for conditions characterized by hypoxia.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide](/img/structure/B602768.png)
![2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B602769.png)


